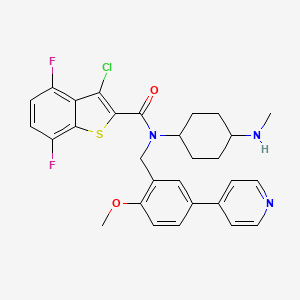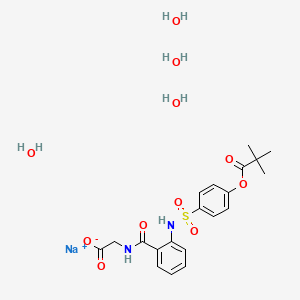
SAG 21k
Übersicht
Beschreibung
SAG 21k, auch bekannt unter seinem chemischen Namen 3-Chlor-4,7-difluor-N-[[2-Methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophen-2-carboxamid, ist ein potenter Aktivator des Hedgehog-Signalwegs. Diese Verbindung ist oral bioverfügbar und kann die Blut-Hirn-Schranke passieren, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht, insbesondere im Bereich der Knorpelregeneration .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Benzo[b]thiophen-Grundstruktur. Die Syntheseroute beinhaltet typischerweise:
Bildung des Benzo[b]thiophen-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorstufen unter bestimmten Bedingungen.
Einführung von Substituenten: Die Chlor-, Difluor- und Methoxygruppen werden durch verschiedene Substitutionsreaktionen eingeführt.
Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung des Benzo[b]thiophen-Kerns mit den Pyridinyl- und Cyclohexylgruppen unter Verwendung von Reagenzien wie Palladiumkatalysatoren.
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Syntheserouten mit Optimierungen für die großtechnische Produktion.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen am Benzo[b]thiophen-Kern modifizieren.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und organometallische Verbindungen.
Kupplungsreaktionen: Palladium-katalysierte Kupplungsreaktionen werden häufig verwendet, um verschiedene funktionelle Gruppen an die Kernstruktur zu koppeln.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Werkzeugverbindung verwendet, um den Hedgehog-Signalweg zu untersuchen.
Biologie: this compound wird in der Forschung zur Zelldifferenzierung und Geweberegeneration eingesetzt.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen in der regenerativen Medizin untersucht, insbesondere für die Knorpelreparatur.
Industrie: This compound wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Hedgehog-Signalweg abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung durch Aktivierung des Hedgehog-Signalwegs. Es bindet an und aktiviert den Smoothened-Rezeptor, der wiederum eine Kaskade von nachgeschalteten Signalevents auslöst. Diese Aktivierung führt zur Transkription von Zielgenen, die an Zellproliferation, -differenzierung und Geweberegeneration beteiligt sind .
Wissenschaftliche Forschungsanwendungen
SAG 21k has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the Hedgehog signaling pathway.
Biology: this compound is employed in research on cell differentiation and tissue regeneration.
Medicine: The compound is investigated for its potential therapeutic applications in regenerative medicine, particularly for cartilage repair.
Industry: This compound is used in the development of new drugs targeting the Hedgehog signaling pathway
Wirkmechanismus
Target of Action
SAG 21k, also known as 3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide, is a potent activator of the Hedgehog signaling pathway . This pathway plays a crucial role in embryonic development and adult tissue homeostasis.
Mode of Action
This compound interacts with the Hedgehog signaling pathway, leading to its activation
Biochemical Pathways
Upon activation by this compound, the Hedgehog signaling pathway can influence various downstream effects. These effects include cell proliferation, differentiation, and survival, which are critical processes in both development and disease .
Pharmacokinetics
This compound is orally bioavailable and brain penetrant This means that it can be administered orally and can cross the blood-brain barrier to exert its effects in the central nervous system
Result of Action
The activation of the Hedgehog signaling pathway by this compound can lead to various molecular and cellular effects. These effects are context-dependent and can vary based on the specific cell type and physiological or pathological state .
Biochemische Analyse
Biochemical Properties
SAG 21k plays a significant role in biochemical reactions by activating the Hedgehog signaling pathway . It interacts with the Smoothened receptor (Smo), a protein that plays a crucial role in the Hedgehog signaling pathway .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating the Hedgehog signaling pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Smoothened receptor (Smo). By activating Smo, this compound can exert its effects at the molecular level, including changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be stable and orally bioavailable, suggesting it may have long-term effects on cellular function .
Metabolic Pathways
Given its role in activating the Hedgehog signaling pathway, it likely interacts with enzymes and cofactors involved in this pathway .
Vorbereitungsmethoden
The synthesis of SAG 21k involves several steps, starting with the preparation of the core benzo[b]thiophene structure. The synthetic route typically includes:
Formation of the benzo[b]thiophene core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of substituents: The chloro, difluoro, and methoxy groups are introduced through various substitution reactions.
Coupling reactions: The final step involves coupling the benzo[b]thiophene core with the pyridinyl and cyclohexyl groups using reagents like palladium catalysts.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
SAG 21k undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the benzo[b]thiophene core.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.
Coupling Reactions: Palladium-catalyzed coupling reactions are frequently used to attach various functional groups to the core structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Vergleich Mit ähnlichen Verbindungen
SAG 21k ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und seiner hohen Potenz als Hedgehog-Signalaktivator. Ähnliche Verbindungen umfassen:
CUR61414: Ein weiterer Hedgehog-Signalaktivator mit unterschiedlichen strukturellen Merkmalen.
SANT-1: Eine Verbindung, die den Hedgehog-Weg hemmt, und damit einen Kontrast zu den aktivierenden Eigenschaften von this compound bietet.
Triparanol: Eine Verbindung mit ähnlicher biologischer Aktivität, aber unterschiedlicher chemischer Struktur
Eigenschaften
IUPAC Name |
3-chloro-4,7-difluoro-N-[(2-methoxy-5-pyridin-4-ylphenyl)methyl]-N-[4-(methylamino)cyclohexyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClF2N3O2S/c1-33-20-4-6-21(7-5-20)35(29(36)28-26(30)25-22(31)8-9-23(32)27(25)38-28)16-19-15-18(3-10-24(19)37-2)17-11-13-34-14-12-17/h3,8-15,20-21,33H,4-7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIFQUJDZSAFKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=C(C=CC(=C2)C3=CC=NC=C3)OC)C(=O)C4=C(C5=C(C=CC(=C5S4)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClF2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)




